molecular formula C6H9NO3S B1442123 2,5-Dimethylfuran-3-sulfonamide CAS No. 858248-39-2

2,5-Dimethylfuran-3-sulfonamide

Cat. No. B1442123
M. Wt: 175.21 g/mol
InChI Key: SGKVBVKVYUQAGA-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-sulfonamide (DMFS) is a heterocyclic compound1. It is used for research purposes and not intended for human or veterinary use1.



Synthesis Analysis

The synthesis of 2,5-Dimethylfuran-3-sulfonamide is not explicitly mentioned in the search results. However, related compounds like 2,5-Dimethylfuran can be synthesized from biomass through catalyst reactions2.



Molecular Structure Analysis

The molecular formula of 2,5-Dimethylfuran-3-sulfonamide is C6H9NO3S1. The exact molecular structure was not found in the search results.



Chemical Reactions Analysis

The chemical reactions involving 2,5-Dimethylfuran-3-sulfonamide are not explicitly mentioned in the search results. However, it’s worth noting that the pyrolysis of 2,5-dimethylfuran can generate many soot precursors3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylfuran-3-sulfonamide are not explicitly mentioned in the search results. However, 2,5-Dimethylfuran, a related compound, has a relatively high volumetric energy density (31.5 MJ/L), which is comparable to that of gasoline6.


Scientific Research Applications

Biofuel Production

  • Scientific Field : Environmental Science and Pollution Research
  • Application Summary : DMF is synthesized from lignocellulose biomass, which is an available feedstock for the production of prospective fuels . It’s considered a promising fuel because of its combustion properties comparable to those of commercial gasoline .
  • Methods of Application : The production of DMF involves the synthesis from lignocellulose biomass . The specific methods and procedures can vary, but they generally involve chemical reactions and processes to convert the biomass into DMF.

Alternative to Gasoline

  • Scientific Field : Sustainable Production of Biofuels
  • Application Summary : DMF is seen as a promising gasoline alternative, with some aspects better than those of gasoline . It has an energy density 40% greater than that of ethanol, making it comparable to gasoline .
  • Methods of Application : DMF can be used in conventional internal combustion systems . It’s chemically stable and does not absorb moisture from the atmosphere .
  • Results or Outcomes : Recent tests in a single-cylinder gasoline engine found that the thermal efficiency of burning DMF is similar to that of gasoline .

Hydrogenation of 5-Hydroxymethylfurfural (HMF)

  • Scientific Field : Organic Synthesis
  • Application Summary : DMF is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound . This process is currently attracting much attention as it provides a new energy chemical .
  • Methods of Application : The process involves the photocatalytic oxidation of HMF to produce DMF . This method has the advantages of mild reaction conditions, easy separation of catalyst and product, and is environmentally friendly .

Photocatalytic Oxidation

  • Scientific Field : Photocatalysis
  • Application Summary : DMF can be produced through the photocatalytic oxidation of HMF . This process is considered sustainable, clean, cheap, and green .
  • Methods of Application : The process involves the use of solar energy for the photocatalytic oxidation of HMF to produce DMF . This method is seen as a green and sustainable approach to producing DMF .

Hydrogenation of 5-Hydroxymethylfurfural (HMF)

  • Scientific Field : Organic Synthesis
  • Application Summary : DMF is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound . This process is currently attracting much attention as it provides a new energy chemical .
  • Methods of Application : The process involves the photocatalytic oxidation of HMF to produce DMF . This method has the advantages of mild reaction conditions, easy separation of catalyst and product, and is environmentally friendly .

Photocatalytic Oxidation

  • Scientific Field : Photocatalysis
  • Application Summary : DMF can be produced through the photocatalytic oxidation of HMF . This process is considered sustainable, clean, cheap, and green .
  • Methods of Application : The process involves the use of solar energy for the photocatalytic oxidation of HMF to produce DMF . This method is seen as a green and sustainable approach to producing DMF .

Safety And Hazards

The safety data sheet for 2,5-Dimethylfuran-3-sulfonamide was not found in the search results. However, it’s worth noting that furan and methylfurans, which include 2,5-Dimethylfuran, may pose a health concern7.


Future Directions

The future directions for 2,5-Dimethylfuran-3-sulfonamide are not explicitly mentioned in the search results. However, 2,5-Dimethylfuran, a related compound, is being considered as a next-generation biofuel due to its comparable energy content to gasoline2.


Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate. For more detailed information, further research or consultation with a subject matter expert may be required.


properties

IUPAC Name

2,5-dimethylfuran-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKVBVKVYUQAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylfuran-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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